5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol

Physicochemical Properties Medicinal Chemistry Scaffold Selection

5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol (CAS 1111108-21-4) is a differentiated pyrimidin-2-one scaffold for kinase-targeted screening and SAR campaigns. Its 2-fluoro-4-methoxyphenyl substitution creates a unique electronic and steric profile that cannot be replicated by non-fluorinated or mono-substituted analogs. With a drug-like MW of 220.20 and LogP of 1.9969, this compound is positioned for hit-to-lead optimization. Source this specific substitution pattern to maintain target engagement fidelity in your assays.

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
CAS No. 1111108-21-4
Cat. No. B6385541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol
CAS1111108-21-4
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CNC(=O)N=C2)F
InChIInChI=1S/C11H9FN2O2/c1-16-8-2-3-9(10(12)4-8)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15)
InChIKeyRQCUEKALWOOMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol (CAS 1111108-21-4): A Pyrimidin-2-one Scaffold for Kinase-Focused Drug Discovery


5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol (CAS 1111108-21-4) is a heterocyclic compound belonging to the pyrimidin-2-one class, with molecular formula C₁₁H₉FN₂O₂ and molecular weight 220.20 g/mol [1]. The compound features a pyrimidin-2-ol core substituted at the 5-position with a 2-fluoro-4-methoxyphenyl group. Pyrimidine derivatives are widely recognized for their diverse biological activities, particularly as kinase inhibitors in oncology and inflammation research [2]. The specific substitution pattern of this compound — fluorine at the 2-position and methoxy at the 4-position of the phenyl ring — represents a scaffold of interest in medicinal chemistry, though published quantitative biological activity data for this exact compound remains sparse in the peer-reviewed literature .

Why Generic Pyrimidin-2-ol Substitution is Not Advisable for 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol


Pyrimidine derivatives with identical core structures but different aryl substitution patterns cannot be considered interchangeable in biological assays. The presence and positioning of fluorine and methoxy substituents on the phenyl ring critically modulate electronic properties, hydrogen-bonding capacity, and steric interactions at target binding sites [1]. Within the broader kinase inhibitor patent landscape, compounds bearing 2-fluoro-4-methoxyphenyl substitution at the pyrimidine 5-position are explicitly claimed as distinct chemical entities with potentially unique target engagement profiles [2]. Substituting an unsubstituted phenyl, a para-methoxyphenyl-only analog, or a 2-fluorophenyl-only analog for the 2-fluoro-4-methoxyphenyl variant may result in altered binding kinetics, reduced target affinity, or unexpected off-target effects — outcomes that cannot be predicted a priori without direct comparative data. This underscores the need for compound-specific evidence when selecting among structurally related pyrimidin-2-ol derivatives for screening or lead optimization campaigns .

Quantitative Comparative Evidence for 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol (CAS 1111108-21-4) Selection


Molecular Properties Comparison: 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol vs. 4-(4-Methoxyphenyl)pyrimidin-2-ol

A direct comparison of molecular properties between the target compound and 4-(4-methoxyphenyl)pyrimidin-2-ol (CAS 674810-96-9), a structurally related pyrimidin-2-ol analog lacking the fluorine substituent, reveals notable differences. The target compound incorporates a 2-fluoro-4-methoxyphenyl group at the 5-position, whereas the comparator bears a 4-methoxyphenyl group at the 4-position [1]. The fluorine atom in the target compound introduces enhanced electronegativity and metabolic stability characteristics relevant to drug-like properties [2].

Physicochemical Properties Medicinal Chemistry Scaffold Selection

Class-Level Kinase Inhibition Inference: 2-Fluoro-4-Methoxyphenyl Substituted Pyrimidines vs. Unsubstituted Analogs

While no peer-reviewed IC₅₀ data exists specifically for 5-(2-fluoro-4-methoxyphenyl)pyrimidin-2-ol (CAS 1111108-21-4), class-level evidence from structurally related 2-amino-4-(2-fluoro-4-methoxyphenyl)-6-substituted phenylpyrimidine derivatives demonstrates that the 2-fluoro-4-methoxyphenyl substitution motif confers measurable kinase inhibitory activity [1]. In contrast, pyrimidine derivatives bearing unsubstituted phenyl groups at analogous positions (e.g., 5-(2-fluorophenyl)pyrimidin-2-ol, CAS 1111103-52-6, MW 190.17 g/mol) represent a simpler, less functionalized scaffold that lacks the electron-donating methoxy group and may exhibit reduced target engagement .

Kinase Inhibition Anticancer Scaffold Optimization

Structural Differentiation: Pyrimidin-2-ol vs. Pyrimidine-2,4-dione Core Comparison

A direct structural comparison with 5-(2-fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione (CAS 1261959-25-4, MW 236.20 g/mol) highlights key differences in the pyrimidine core oxidation state. The target compound features a pyrimidin-2-ol (pyrimidin-2-one) core with a single carbonyl/hydroxyl at the 2-position, whereas the comparator contains two carbonyl groups at positions 2 and 4 (pyrimidine-2,4-dione, also known as a uracil analog) . This difference in oxidation state alters the hydrogen-bonding capacity and tautomeric equilibrium of the core scaffold [1].

Core Scaffold Selection Reactivity Hydrogen Bonding

Recommended Research Applications for 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol (CAS 1111108-21-4) Based on Comparative Evidence


Kinase Inhibitor Screening Libraries Requiring Fluorinated Pyrimidine Scaffolds

Based on its structural alignment with the 2-fluoro-4-methoxyphenyl-substituted pyrimidine class claimed in kinase inhibitor patents, this compound is appropriate for inclusion in kinase-focused screening libraries where fluorinated aryl-pyrimidine scaffolds are prioritized [1]. The fluorine atom at the 2-position of the phenyl ring, combined with the electron-donating 4-methoxy group, creates a distinct electronic profile compared to non-fluorinated or mono-substituted analogs [2].

Structure-Activity Relationship (SAR) Studies on Pyrimidine Core Oxidation State

The pyrimidin-2-ol core of this compound (single carbonyl/hydroxyl at position 2, MW 220.20) provides a structurally differentiated scaffold compared to pyrimidine-2,4-dione analogs (MW 236.20) bearing identical aryl substitution . This makes the compound valuable for SAR campaigns investigating how core oxidation state influences target binding, selectivity, and metabolic stability in lead optimization programs.

Medicinal Chemistry Building Block for Fluorinated Heterocycle Synthesis

As a 5-aryl-substituted pyrimidin-2-ol with a defined 2-fluoro-4-methoxyphenyl substitution pattern, this compound serves as a versatile building block for further derivatization [1]. Its molecular properties (MW 220.20, PSA 55.24 Ų, LogP 1.9969) place it within favorable drug-like chemical space for hit-to-lead exploration [3].

Comparative Studies with Structurally Related Pyrimidin-2-ol Analogs

This compound's 5-position substitution with 2-fluoro-4-methoxyphenyl distinguishes it from 4-position substituted analogs (e.g., 4-(4-methoxyphenyl)pyrimidin-2-ol, CAS 674810-96-9, MW 202.21) and unsubstituted phenyl analogs (e.g., 5-(2-fluorophenyl)pyrimidin-2-ol, CAS 1111103-52-6, MW 190.17) . It is therefore suitable for systematic comparative studies evaluating the impact of fluorine substitution, methoxy positioning, and aryl attachment position on biological activity and physicochemical properties.

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